molecular formula C23H21ClN4 B12761894 2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine-6-propanamine CAS No. 103686-94-8

2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine-6-propanamine

Cat. No.: B12761894
CAS No.: 103686-94-8
M. Wt: 388.9 g/mol
InChI Key: GLXSKUKAOPWYRW-UHFFFAOYSA-N
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Description

2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine-6-propanamine is a complex organic compound belonging to the class of dibenzo triazonines. This compound is characterized by its unique triazonine ring structure, which is fused with two benzene rings and substituted with a chloro group and a phenyl group. The presence of these functional groups and the triazonine ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine-6-propanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 5-chloro-2-aminobenzophenone with o-phenylenediamine in the presence of sodium acetate and acetic acid. This reaction yields 2-(acetyl)amino-5-chlorobenzophenone, which is then treated with chloroacetic acid and polyphosphoric acid (PPA) to form the desired triazonine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine-6-propanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted triazonine derivatives with various functional groups.

Scientific Research Applications

2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine-6-propanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine-6-propanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-12-phenyl-5H-dibenzo(c,g)(1,2,6)thiadiazocine 6,6-dioxide
  • 2,8-Dichloro-6,12-diphenyldibenzo(b,f)(1,5)diazocine
  • 2-Chloro-6-(chloromethyl)-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine

Uniqueness

2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine-6-propanamine is unique due to its specific substitution pattern and the presence of the triazonine ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

103686-94-8

Molecular Formula

C23H21ClN4

Molecular Weight

388.9 g/mol

IUPAC Name

3-(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)propan-1-amine

InChI

InChI=1S/C23H21ClN4/c24-17-12-13-19-18(15-17)23(16-7-2-1-3-8-16)28-21-10-5-4-9-20(21)27-22(26-19)11-6-14-25/h1-5,7-10,12-13,15,28H,6,11,14,25H2

InChI Key

GLXSKUKAOPWYRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC(=NC4=CC=CC=C4N2)CCCN)Cl

Origin of Product

United States

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